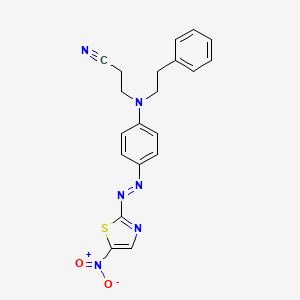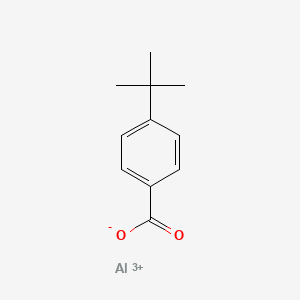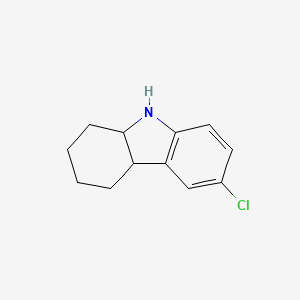
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- is a chemical compound with a complex structure that includes a carbazole core modified with a chlorine atom and additional hydrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor carbazole compound in the presence of a chlorine source. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of hydrogen and chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of high-pressure hydrogen gas and efficient catalysts can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Further hydrogenation can modify the compound’s structure.
Substitution: The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds .
科学研究应用
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its favorable electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.
Material Science: It is investigated for its use in creating new materials with unique optical and electronic properties.
作用机制
The mechanism of action of 1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- involves its interaction with specific molecular targets. In organic electronics, it functions as a donor unit, facilitating charge transfer processes. In medicinal applications, its mechanism may involve binding to biological targets, influencing cellular pathways and biochemical reactions .
相似化合物的比较
Similar Compounds
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Similar in structure but with a tolyl group instead of a chlorine atom.
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Contains a methyl group instead of chlorine.
Uniqueness
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics .
属性
分子式 |
C12H14ClN |
|---|---|
分子量 |
207.70 g/mol |
IUPAC 名称 |
6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C12H14ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2 |
InChI 键 |
AKHRDZSDAQFDQL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



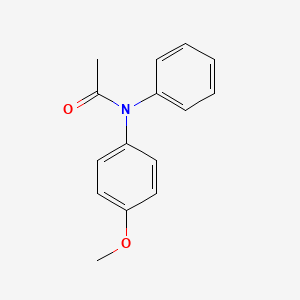
![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)

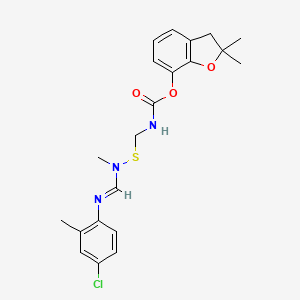
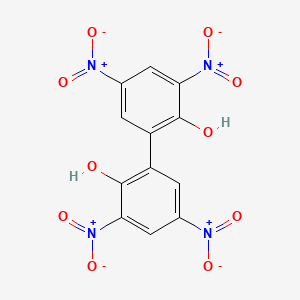
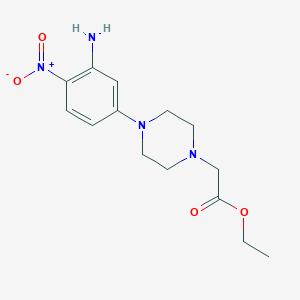
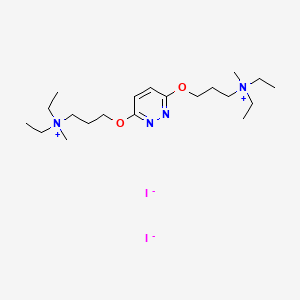
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
